molecular formula C7H2BrF4I B2537401 3-Bromo-5-fluoro-4-iodobenzotrifluoride CAS No. 1934724-90-9

3-Bromo-5-fluoro-4-iodobenzotrifluoride

Cat. No.: B2537401
CAS No.: 1934724-90-9
M. Wt: 368.895
InChI Key: XWEKRAOYDDPKQU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodobenzotrifluoride is an organic compound with the molecular formula C7H2BrF4I It is a halogenated derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-iodobenzotrifluoride typically involves multi-step reactions starting from benzotrifluoride derivatives. One common method includes:

    Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Fluorination: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can undergo nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Bromo-5-fluoro-4-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzotrifluoride involves its reactivity due to the presence of multiple halogens. These halogens can participate in various interactions, such as halogen bonding and electrophilic aromatic substitution, influencing the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-iodobenzotrifluoride: Similar structure but lacks the fluorine atom.

    4-Iodobenzotrifluoride: Contains only iodine and trifluoromethyl groups.

    3-Fluoro-4-iodobenzotrifluoride: Similar but lacks the bromine atom.

Uniqueness

3-Bromo-5-fluoro-4-iodobenzotrifluoride is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEKRAOYDDPKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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